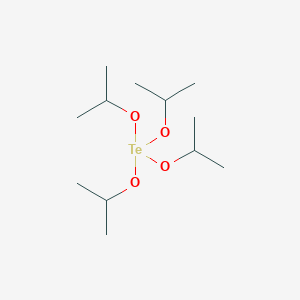
Methyl 3-aminobutanoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-aminobutanoate hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is used in various chemical reactions and has potential applications in research .
Synthesis Analysis
“Methyl 3-aminobutanoate hydrochloride” can be prepared by the esterification of Β-Alanine . More details about its synthesis can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of “Methyl 3-aminobutanoate hydrochloride” is represented by the formula C5H12ClNO2 . It has an average mass of 153.607 Da and a monoisotopic mass of 153.055649 Da .Chemical Reactions Analysis
“Methyl 3-aminobutanoate hydrochloride” can be used in the synthesis of bidentate pyridine-acid ligand . More information about its chemical reactions can be found in related technical documents .Physical And Chemical Properties Analysis
“Methyl 3-aminobutanoate hydrochloride” has a molecular weight of 153.61 . It is a solid at room temperature . More details about its physical and chemical properties can be found in the related documents .Wissenschaftliche Forschungsanwendungen
α-Alkylation of β-Aminobutanoates
- Application : Utilized in the preparation of enantiomerically pure 3-aminobutanoic acid derivatives through alkylations or additions to benzaldehyde (Seebach & Estermann, 1987).
Diastereoselective Alkylation of 3-Aminobutanoic Acid
- Application : Synthesis of enantiomerically pure 3-aminobutanoic acids via preparative HPLC separation and enzymatic kinetic resolution, valuable in stereochemical studies (Estermann & Seebach, 1988).
Synthesis of D- and L-3,3-Difluoro-2-Amino Acids
- Application : Studied for the hydrolysis and synthesis of 3,3-difluoro-amino acids, a key component in chemical synthesis (Ayi, Guedj, & Septe, 1995).
Enzymatic Resolution of β‐Amino Methyl Esters
- Application : Used for the enzymatic resolution of methyl 3‐aminobutanoate derivatives to yield optically pure enantiomers, important in chiral chemistry (Escalante, 2008).
Synthesis of Novel N-(α-Bromoacyl)-α-amino Esters
- Application : Involved in the synthesis of novel amino esters with potential pharmacological applications, demonstrating the compound's versatility in drug development (Yancheva et al., 2015).
Antiamnestic Activity of 4-Aminobutanoic Acid Derivatives
- Application : Exploration of new derivatives of 4-aminobutanoic acid for antiamnestic activity, showcasing its relevance in neurological research (Міщенко et al., 2021).
Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids
- Application : Synthesis of β-substituted γ-aminobutyric acid derivatives, highlighting its significance in the creation of pharmacologically active substances (Vasil'eva et al., 2016).
Direct Degradation of Poly[(R)‐3‐Hydroxybutyric Acid]
- Application : Used in the direct degradation of biopolymers to hydroxybutanoic acid and its methyl ester, emphasizing its role in biopolymer research (Seebach et al., 2003).
Novel Skin Permeation Enhancers
- Application : Forms the basis for developing novel ionic liquids for drug transdermal delivery systems, demonstrating its utility in pharmacological formulations (Zheng et al., 2020).
Safety And Hazards
“Methyl 3-aminobutanoate hydrochloride” is classified as a warning substance according to GHS07. It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJTGGWNTZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminobutanoate hydrochloride | |
CAS RN |
137132-12-8 | |
| Record name | methyl 3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)




![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)



![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)


